molecular formula C20H23N5OS B4735272 N-2,1,3-benzothiadiazol-5-yl-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide

N-2,1,3-benzothiadiazol-5-yl-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide

Cat. No. B4735272
M. Wt: 381.5 g/mol
InChI Key: XXKXHCSWBPYETP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2,1,3-benzothiadiazol-5-yl-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide, commonly known as BTA-EG4, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. BTA-EG4 is a member of the benzothiadiazole family of compounds and has been shown to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of BTA-EG4 is not fully understood. However, studies have suggested that BTA-EG4 exerts its biological effects by modulating various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
BTA-EG4 has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anticancer and anti-Alzheimer's disease activities, BTA-EG4 has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of BTA-EG4 is its high potency and selectivity towards its target molecules. This makes it an ideal candidate for drug development. However, one of the limitations of BTA-EG4 is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of BTA-EG4. One area of interest is the potential use of BTA-EG4 as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of BTA-EG4. Additionally, further studies are needed to fully elucidate the mechanism of action of BTA-EG4 and to identify its target molecules.

Scientific Research Applications

BTA-EG4 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Several studies have shown that BTA-EG4 exhibits potent anticancer activity by inducing apoptosis in cancer cells. BTA-EG4 has also been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.

properties

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5OS/c1-14-4-3-5-19(15(14)2)25-10-8-24(9-11-25)13-20(26)21-16-6-7-17-18(12-16)23-27-22-17/h3-7,12H,8-11,13H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKXHCSWBPYETP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC(=O)NC3=CC4=NSN=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,1,3-benzothiadiazol-5-yl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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